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tert-Butyl (oxazol-4-ylmethyl)carbamate
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Overview
Description
tert-Butyl (oxazol-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes an oxazole ring and a tert-butyl group, making it a valuable intermediate in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (oxazol-4-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (oxazol-4-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles or nucleophiles; reactions can be carried out in various solvents depending on the nature of the substituent.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- tert-Butyl (oxazol-4-ylmethyl)carbamate serves as an essential building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various functionalizations that are crucial in developing new materials and pharmaceuticals.
Reactivity and Functionalization
- The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the formation of diverse oxazole derivatives, which can be tailored for specific applications in materials science and drug development.
Biological Applications
Development of Bioactive Molecules
- In biological research, this compound is utilized to create bioactive molecules that can interact with biological systems. It has been employed in the design of probes for biochemical assays, aiding in the exploration of cellular mechanisms and pathways.
Pharmaceutical Intermediates
- The compound acts as an intermediate in synthesizing pharmaceutical agents. Its derivatives have shown potential therapeutic effects, particularly in neurodegenerative diseases where compounds targeting amyloid beta aggregation are crucial .
Medicinal Chemistry
Therapeutic Potential
- Research indicates that derivatives of this compound exhibit protective effects against oxidative stress and neuroinflammation. For instance, studies have demonstrated its ability to reduce amyloid beta-induced toxicity in astrocyte models, suggesting its potential in treating Alzheimer's disease .
Case Study: Amyloid Beta Aggregation
- A notable study investigated the compound's efficacy in preventing amyloid beta aggregation in vitro and in vivo. The results indicated a moderate protective effect against oxidative stress markers, highlighting its relevance in developing treatments for Alzheimer's disease .
Industrial Applications
Advanced Materials Production
- In industrial settings, this compound is used to produce advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Chemical Synthesis | Building block for organic synthesis | Synthesis of complex heterocycles |
Biological Research | Development of bioactive molecules | Probes for biochemical assays |
Medicinal Chemistry | Intermediate for pharmaceutical compounds | Treatment strategies for neurodegenerative diseases |
Industrial Production | Production of advanced materials | Coatings and adhesives |
Mechanism of Action
The mechanism of action of tert-Butyl (oxazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The oxazole ring and carbamate group play crucial roles in binding to the target site, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (5-oxopentyl)carbamate
- tert-Butyl bis(oxazol-4-ylmethyl)carbamate
Comparison: tert-Butyl (oxazol-4-ylmethyl)carbamate is unique due to its oxazole ring, which imparts distinct chemical and biological properties. Compared to tert-Butyl carbamate, it has enhanced stability and reactivity. tert-Butyl (5-oxopentyl)carbamate, on the other hand, lacks the oxazole ring, making it less versatile in certain applications. tert-Butyl bis(oxazol-4-ylmethyl)carbamate contains two oxazole rings, offering even greater reactivity and potential for complex synthesis .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1,3-oxazol-4-ylmethyl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-4-7-5-13-6-11-7/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
RKSXNCPQIIXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC=N1 |
Origin of Product |
United States |
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